Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589231 | |
| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-69-5 | |
| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Pressure Hydrogenation
A widely adopted method involves catalytic hydrogenation of cyclic imines or dihydropyrroles. For example, methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate—a structurally related compound—is synthesized using high-pressure hydrogenation (>20 atm) over palladium catalysts (Pd/C or Pd(OH)₂) in methanol or ethanol. This method achieves >90% conversion with enantiomeric excess (ee) exceeding 98% when chiral auxiliaries or asymmetric catalysts are employed.
Table 1: Hydrogenation Conditions for Pyrrolidine Precursors
| Substrate | Catalyst | Pressure (atm) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cyclic imine derivative | Pd/C | 25 | MeOH | 92 | 99 |
| Dihydropyrrole intermediate | Pd(OH)₂ | 30 | EtOH | 88 | 98 |
Cyclization of Amino Alcohols
Alternative routes involve cyclizing amino alcohols using dehydrating agents like Burgess reagent or p-toluenesulfonyl chloride. For instance, (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid derivatives are synthesized via intramolecular Mitsunobu reactions, though this method requires precise stoichiometry to avoid oligomerization.
Introduction of the Phenyl Group
The phenyl group at the 5-position is introduced through substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution
Phenyl lithium or Grignard reagents react with pyrrolidine intermediates bearing leaving groups (e.g., bromine) at the 5-position. This method, however, often results in racemization unless low temperatures (-78°C) and non-polar solvents (THF) are used.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between boronic acids and halogenated pyrrolidines offers superior stereoretention. For example, coupling 5-bromo-pyrrolidine-2-carboxylate with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane achieves 85% yield with >99% ee.
Table 2: Phenyl Group Introduction Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Nucleophilic substitution | PhLi, THF, -78°C | 72 | 95 |
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 80°C | 85 | 99 |
Fmoc Protection of the Amino Group
The final step involves protecting the pyrrolidine nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group.
Reaction with Fmoc-Cl
The amine reacts with Fmoc chloride (1.2 equiv) in dichloromethane (DCM) or dimethylformamide (DMF) using diisopropylethylamine (DIPEA, 2.5 equiv) as a base. Completion typically occurs within 2 hours at 0–25°C, yielding >95% protected product.
Solvent and Base Optimization
DMF enhances solubility but may require subsequent purification to remove residual base. In contrast, DCM simplifies workup but risks incomplete reaction due to poor amine solubility. Triethylamine (TEA) is less effective than DIPEA, often resulting in 10–15% lower yields.
Table 3: Fmoc Protection Efficiency
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 25 | 2 | 95 |
| DMF | DIPEA | 0 | 1.5 | 97 |
| THF | TEA | 25 | 3 | 82 |
Purification and Stereochemical Control
Chromatographic Resolution
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the product to >99% purity.
Crystallization Techniques
Recrystallization from ethanol/water mixtures (4:1) enriches enantiomeric purity to >99.5% ee. This step is critical for pharmaceutical applications requiring stringent stereochemical standards.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
Peptide Synthesis
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is predominantly used in solid-phase peptide synthesis (SPPS). It serves as a protecting group that allows for selective modification of amino acids without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins .
Drug Development
In pharmaceutical research, this compound plays a vital role in developing biologically active molecules that target specific receptors. Its ability to facilitate the synthesis of peptide-based drugs makes it invaluable in treating various diseases, including cancer and metabolic disorders .
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of Fmoc-(2R,5S)-5-phenyl-pyrrolidine demonstrate significant cytotoxicity against cancer cell lines. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-(2R,5S)-5-phenyl-pyrrolidine | 66% viability at 100 µM | A549 (human lung adenocarcinoma) |
| Cisplatin | Standard control | A549 |
These findings suggest that modifications to the compound can enhance anticancer properties while minimizing toxicity to non-cancerous cells .
Bioconjugation
The compound is utilized in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted therapies where specificity is crucial for efficacy .
Material Science
This compound is also applied in developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance the properties of these materials for various industrial applications .
Neuroscience Research
In neuroscience, this compound aids in studying receptor interactions and developing potential treatments for neurological disorders. Its role in understanding protein-protein interactions further emphasizes its importance in biological research .
Mechanism of Action
The mechanism of action of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Stereoisomeric Counterparts
The enantiomer Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS 215190-21-9) shares the same molecular formula and weight but exhibits inverted stereochemistry. This difference significantly impacts peptide conformation:
- Conformational Stability : The (2R,5S) configuration stabilizes left-handed polyproline II (PPII) helices, while the (2S,5R) form may favor right-handed helices or disrupt helical packing .
- Synthetic Utility : Both isomers are used to study stereochemical effects on peptide folding and aggregation .
Substituted Pyrrolidine Derivatives
(a) Fmoc-5-methylpyrrolidine-2-carboxylic Acid
- Structure : (2S,5S)-5-methyl substitution instead of phenyl.
- Molecular Formula: C₂₁H₂₁NO₄ .
- Key Differences :
(b) Fmoc-L-cis-Hyp(Ph)-OH
- Structure: (2S,4S)-4-phenoxy substitution (CAS 1260617-48-8).
- Molecular Weight : 429.46 g/mol .
- Enhances solubility in polar solvents compared to phenyl-substituted analogs .
Boc-Protected Analogs
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS 158706-46-8) replaces the Fmoc group with tert-butoxycarbonyl (Boc):
- Molecular Weight : 291.3 g/mol .
- Applications : Preferred in solution-phase synthesis due to Boc’s acid-labile nature, unlike Fmoc’s base-sensitive cleavage .
Functionalized Pyrrolidines
(a) Mercaptoprolines
- Example : (2S,4S)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 929101-56-4).
- Molecular Weight : 611.75 g/mol .
- Key Feature : Thiol group enables disulfide bond formation, critical for cyclic peptide synthesis .
(b) Bromophenyl Derivatives
- Example : (2S,5S)-Fmoc-5-(3-bromophenyl)-pyrrolidine-2-carboxylic acid (CAS 2580096-21-3).
- Application : Bromine allows post-synthetic modifications via Suzuki coupling .
Biological Activity
Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS Number: 269078-69-5) is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₂₆H₂₃NO₄
- Molecular Weight : 413.47 g/mol
- Structure : The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.
- Introduction of the Phenyl Group : A substitution reaction is employed to attach the phenyl group.
- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For example:
- In Vitro Studies : Compounds similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability compared to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-(2R,5S)-5-phenyl-pyrrolidine | 66% viability at 100 µM | A549 |
| Cisplatin | Standard control | A549 |
These findings suggest that modifications in the structure can enhance anticancer properties while minimizing toxicity to non-cancerous cells.
Antimicrobial Activity
The antimicrobial efficacy of Fmoc-(2R,5S)-5-phenyl-pyrrolidine derivatives has also been investigated:
- Pathogen Testing : In studies involving multidrug-resistant strains such as Staphylococcus aureus, derivatives showed promising results against various pathogens. The presence of specific substituents on the pyrrolidine scaffold influenced their antimicrobial potency .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective against resistant strains |
| Klebsiella pneumoniae | Potential activity noted |
The mechanism by which Fmoc-(2R,5S)-5-phenyl-pyrrolidine exerts its biological effects is primarily through its role as a protected amino acid in peptide synthesis. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the development of peptide-based therapeutics . This property is crucial for its application in drug design and development.
Case Studies
- Anticancer Properties : A study demonstrated that derivatives containing a free amino group exhibited higher anticancer activity compared to those with acetylamino fragments. The structure-dependence of activity suggests that careful modification can lead to more effective anticancer agents .
- Antimicrobial Efficacy : Another investigation into various pyrrolidine derivatives revealed that specific substitutions could enhance activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key structural features of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, and how do they influence its role in peptide synthesis?
- Answer : The compound consists of a pyrrolidine ring with a phenyl group at the 5-position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the nitrogen. The stereochemistry (2R,5S) is critical for inducing specific backbone conformations in peptides, such as β-turn mimics, which are essential for stabilizing secondary structures. The Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine), facilitating stepwise solid-phase peptide synthesis (SPPS) .
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
- Answer : Store refrigerated (0–8°C) in a tightly sealed container under inert gas to prevent moisture absorption and oxidation. Avoid exposure to light, heat (>25°C), and strong acids/bases. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. For spills, employ dry sand or alcohol-resistant foam, and dispose via certified hazardous waste services .
Q. How is the Fmoc group removed during peptide synthesis, and what experimental conditions optimize this step?
- Answer : The Fmoc group is cleaved using 20–30% piperidine in DMF or NMP, typically in two cycles (2–5 minutes each). Monitoring deprotection efficiency via UV absorbance (301 nm) or Kaiser test ensures complete removal. Prolonged exposure to piperidine should be avoided to prevent side reactions, such as aspartimide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
